4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine

説明

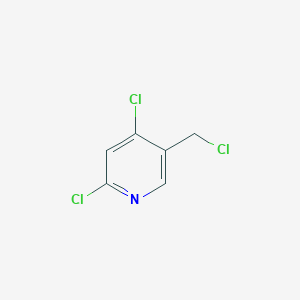

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It is a heterocyclic compound that is widely used in scientific research and industry. The molecular formula is C7H10N2O3S and the average mass is 202.231 Da .

Synthesis Analysis

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared by the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . In a preferred variant of the synthesis process, an aqueous base such as an alkali metal hydroxide is added dropwise with stirring at reaction temperatures of from 10° to 90° C. to the aqueous-acidic reaction mixture until the pH range of the reaction mixture is 5-8 .Molecular Structure Analysis

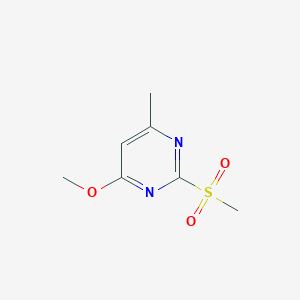

The molecular structure of 4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a methoxy group (-OCH3) attached at the 4th position, a methyl group (-CH3) at the 6th position, and a methylsulfonyl group (-SO2CH3) at the 2nd position .Physical And Chemical Properties Analysis

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine is a white to light yellow solid . It has a molecular weight of 202.23 g/mol . The melting point ranges from 127°C to 131°C .科学的研究の応用

-

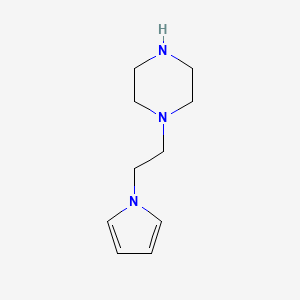

Neuroprotection and Anti-neuroinflammatory Agents

- Field : Pharmaceutical Research .

- Application : Pyrimidine and its derivatives have been used to study neuroprotection and anti-inflammatory activity .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry .

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods : The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

-

Synthesis of Hyperbranched Poly(arylene pyrimidine ether)s

- Field : Polymer Chemistry .

- Application : 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .

- Methods : The synthesis involved using a novel leaving group, methylsulfone activated by pyrimidine .

- Results : The result was the successful synthesis of two new hyperbranched poly(arylene pyrimidine ether)s .

-

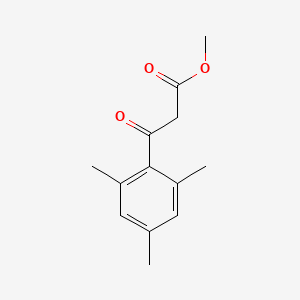

Herbicide Synthesis

- Field : Agrochemical Industry .

- Application : 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of herbicides such as sulcotrione .

- Methods : The synthesis involves a series of reactions including oxidation and nucleophilic substitution .

- Results : The result is the production of potent herbicides .

-

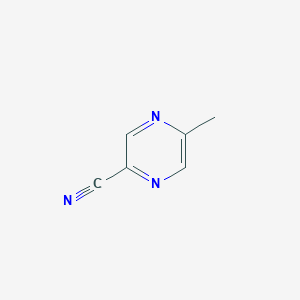

Synthesis of 2-Cyanopyrimidines

- Field : Organic Chemistry .

- Application : 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine .

- Methods : The synthesis involved a series of reactions including chlorination with N-chlorosuccinimide (NCS) .

- Results : The result was the successful synthesis of 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

-

Selective COX-2 Inhibitors

- Field : Medicinal Chemistry .

- Application : A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated as selective COX-2 inhibitors .

- Methods : The synthesis involved a series of reactions and the compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

- Results : Among these compounds, one exhibited the highest potency and selectivity against COX-2 enzyme .

Safety And Hazards

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

4-methoxy-6-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-4-6(12-2)9-7(8-5)13(3,10)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSJCLQCRJIZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378241 | |

| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

CAS RN |

57268-32-3 | |

| Record name | 4-methoxy-6-methyl-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。